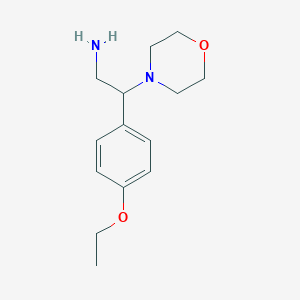

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

描述

Historical Context and Discovery

The discovery and development of this compound can be traced to the broader historical evolution of morpholine chemistry, which gained prominence in the mid-20th century as researchers recognized the unique properties of this heterocyclic scaffold. While the exact date of first synthesis for this specific compound remains undocumented in available literature, database records indicate its formal chemical characterization occurred in 2007, as evidenced by its creation date in the PubChem database on July 30, 2007. The compound's development likely emerged from systematic structure-activity relationship studies aimed at exploring the biological and chemical properties of morpholine derivatives bearing various aromatic substituents.

The historical significance of this compound lies within the context of morpholine research, which has established morpholine as a privileged structure in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. The ethoxy-phenyl substitution pattern represents a strategic modification designed to enhance the compound's lipophilicity and potentially improve its biological activity profile. Early research efforts in morpholine chemistry focused on understanding how different substituents could modulate the core scaffold's properties, leading to the systematic exploration of compounds like this compound.

The compound's entry into chemical databases and commercial availability reflects the growing recognition of morpholine derivatives as valuable synthetic intermediates. Patent literature from the early 2010s demonstrates increased interest in morpholine-based compounds for pharmaceutical applications, with various synthetic methodologies being developed to access these structures efficiently. This historical trajectory underscores the compound's position within a broader research landscape focused on exploiting morpholine's unique properties for drug discovery and chemical synthesis applications.

Classification and Nomenclature

This compound belongs to the chemical class of secondary amines, specifically categorized as a morpholine derivative due to the presence of the six-membered morpholine ring containing both nitrogen and oxygen heteroatoms. The compound exhibits multiple classification schemes depending on the specific structural features emphasized in different chemical contexts. From a functional group perspective, it contains an amine functional group, an ether linkage within the ethoxy substituent, and a saturated heterocycle in the morpholine moiety.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting its structural components in a specific hierarchical order. Alternative names found in chemical databases include 2-(4-ethoxyphenyl)-2-morpholinoethanamine and 2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine, demonstrating the flexibility in nomenclature while maintaining chemical accuracy. The numerical designation "4-YL" specifically indicates the attachment point of the morpholine ring to the ethylamine backbone, providing precise structural information essential for chemical identification and synthesis planning.

Chemical classification systems also categorize this compound under heterocyclic building blocks, reflecting its utility as a synthetic intermediate for constructing more complex molecular architectures. The presence of both aromatic and aliphatic components places it within the broader category of mixed aromatic-aliphatic compounds, while the amine functionality classifies it among basic organic molecules with potential for salt formation and various chemical transformations.

Table 1: Nomenclature and Classification Data

| Classification Category | Designation |

|---|---|

| Primary Chemical Class | Secondary Amine |

| Heterocycle Type | Morpholine Derivative |

| Functional Groups | Amine, Ether, Aromatic Ring |

| Structural Classification | Mixed Aromatic-Aliphatic |

| Building Block Category | Heterocyclic Intermediate |

| Chemical Abstracts Service Number | 31466-48-5 |

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and applications. The compound serves as a versatile synthetic intermediate, with the morpholine ring providing opportunities for nucleophilic substitution reactions, while the ethoxy-substituted phenyl group offers sites for electrophilic aromatic substitution and other aromatic chemistry transformations. This dual reactivity profile makes the compound particularly valuable for constructing complex molecular frameworks in synthetic organic chemistry.

The amine functionality in the compound enables participation in a wide range of reactions including acylation, alkylation, and condensation reactions, expanding its utility as a building block for pharmaceutical synthesis. The ethoxy group on the phenyl ring can undergo various transformations including demethylation reactions and serves as a directing group for additional substitution reactions. These reactivity patterns position the compound as an important intermediate for accessing diverse chemical libraries and exploring structure-activity relationships in drug discovery programs.

From a mechanistic perspective, the compound's ability to participate in multiple reaction pathways makes it an excellent model system for studying reaction mechanisms involving morpholine derivatives. The presence of multiple reactive sites allows for selective functionalization strategies, enabling chemists to explore regioselective and stereoselective synthesis approaches. Research has demonstrated that compounds with similar structural motifs can undergo controlled transformations to generate libraries of related molecules with varied biological properties.

The compound's significance extends to its role in advancing synthetic methodology development, particularly in the area of heterocycle synthesis and functionalization. The morpholine ring system serves as a template for developing new synthetic approaches to access related heterocyclic compounds, while the overall molecular architecture provides insights into structure-property relationships that guide the design of new synthetic targets. This foundational role in synthetic chemistry underscores the compound's importance beyond its immediate applications.

Morpholine Derivatives in Chemical Research

Morpholine derivatives have established themselves as privileged structures in chemical research, with this compound exemplifying the key characteristics that make this class of compounds particularly valuable for scientific investigation. The morpholine ring system combines the properties of both ethers and amines, resulting in unique physicochemical properties that include enhanced solubility profiles, favorable metabolic stability, and distinctive electronic characteristics. These properties have made morpholine derivatives attractive targets for medicinal chemistry applications and materials science research.

The versatility of morpholine derivatives stems from their ability to serve multiple roles in molecular recognition and binding interactions. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can function as both a hydrogen bond donor and acceptor, depending on its protonation state. This dual functionality enables morpholine derivatives to interact with a wide range of biological targets and synthetic receptors, making them valuable tools for chemical biology research and drug discovery programs.

Research has demonstrated that morpholine derivatives exhibit remarkable structural diversity through various substitution patterns, with compounds like this compound representing systematic explorations of how different substituents affect overall molecular properties. The ethoxy-phenyl substitution in this compound specifically addresses questions about lipophilicity modulation and electronic effects on the morpholine core, contributing to broader understanding of structure-property relationships in this chemical class.

Table 2: Key Properties of Morpholine Derivatives in Research

| Property Category | Characteristic | Research Impact |

|---|---|---|

| Hydrogen Bonding | Dual Donor/Acceptor Capability | Enhanced Binding Selectivity |

| Solubility | Balanced Hydrophilic/Lipophilic Properties | Improved Bioavailability |

| Metabolic Stability | Resistance to Common Degradation Pathways | Extended Biological Half-life |

| Synthetic Accessibility | Multiple Functionalization Sites | Versatile Chemical Modification |

| Electronic Properties | Tunable Through Substitution | Customizable Molecular Recognition |

Research Landscape and Bibliometric Analysis

The research landscape surrounding this compound reflects broader trends in morpholine chemistry and heterocyclic compound development. Bibliometric analysis reveals that morpholine derivatives have experienced sustained research interest over the past two decades, with significant growth in publications focusing on their medicinal chemistry applications and synthetic methodologies. The compound's specific structure places it within multiple research domains including pharmaceutical chemistry, organic synthesis, and materials science.

Database analysis indicates that the compound first appeared in major chemical databases in 2007, with subsequent modifications and updates reflecting ongoing research interest and commercial development. The presence of multiple synonyms and naming conventions in various databases suggests active research and commercial interest from multiple research groups and organizations. This pattern typically indicates a compound's recognition as a valuable research tool or synthetic intermediate.

Patent literature analysis reveals increasing attention to morpholine derivatives in pharmaceutical applications, with several patents describing synthetic methodologies for accessing compounds with similar structural motifs. The development of efficient synthetic routes to these compounds has been a major research focus, reflecting their importance as building blocks for drug discovery programs. Commercial availability from multiple suppliers indicates established synthetic routes and reliable production methods for research applications.

Current research trends suggest continued growth in morpholine derivative applications, particularly in areas of targeted drug design and chemical probe development. The compound's structural features align with contemporary medicinal chemistry strategies that emphasize the incorporation of privileged structures into drug candidates. This positioning suggests that this compound will likely remain an important research target and synthetic intermediate in ongoing chemical research programs.

属性

IUPAC Name |

2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMOSECQTNSXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586105 | |

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-48-5 | |

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine typically involves the following steps:

Formation of the Ethoxy-phenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Morpholine Introduction: The amine is then reacted with morpholine under suitable conditions, often involving a catalyst and a solvent like ethanol, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and solvents like ethanol or methanol are commonly employed. The process parameters, including temperature and pressure, are optimized to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

Therapeutic Agents

The compound is being investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with biological systems effectively. It has been noted for its potential use in treating respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD). Its design aims to enhance selectivity and efficacy for specific receptors, making it a candidate for developing new medications that require once-daily dosing for chronic conditions .

Beta Agonists

Research indicates that similar compounds have been used as beta agonists, which are crucial in managing respiratory diseases. The development of enantiomerically pure derivatives of such compounds enhances their therapeutic benefits, leading to longer-lasting effects and improved patient compliance .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine with various biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level, which is vital for drug design .

ADMET Properties

The compound has undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess its viability as a drug candidate. These studies are essential for predicting how the compound behaves in biological systems and its potential side effects .

Synthesis of Novel Compounds

The versatility of this compound allows it to be used as a building block in synthesizing other complex organic molecules. For instance, it can serve as a precursor for various heterocyclic compounds that exhibit interesting photophysical properties .

Photophysical Studies

Research into the photophysical properties of derivatives related to this compound has shown promise in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the electronic properties through structural variations opens avenues for advanced material applications .

Case Studies

作用机制

The mechanism of action of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can interact with active sites of enzymes, inhibiting or modulating their activity. The ethoxy-phenyl group can enhance binding affinity to certain receptors, leading to specific biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

相似化合物的比较

Substituent Variations and Physicochemical Properties

*Molecular weights calculated based on substituent adjustments.

Key Observations:

- Ethoxy vs.

- Electron-Withdrawing Groups (F, Cl) : Fluorine and chlorine substituents may enhance binding affinity in biological targets due to their electronegativity and steric effects .

- Synthetic Accessibility: Methoxy and ethoxy derivatives are synthesized via nucleophilic substitution (e.g., using bromoethane or iodomethane with phenol derivatives), as seen in related triphenylamine syntheses .

Crystallographic and Structural Insights

- Substituents impact molecular conformation and crystal packing. For example, ethoxy groups in triphenylamine derivatives introduce dihedral angles (~2.8°) between aromatic rings, affecting π-π stacking and optical properties .

生物活性

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields of research.

Chemical Structure and Properties

The compound features a morpholine ring connected to an ethoxy-substituted phenyl group, which contributes to its unique properties and biological interactions. The morpholine moiety is known for its ability to modulate enzyme activity, while the ethoxy group enhances receptor binding affinity.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The morpholine ring interacts with active sites of enzymes, potentially inhibiting or modulating their activity.

- Receptor Binding : The ethoxy-phenyl group enhances the compound's affinity for specific receptors, influencing various signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria, showing moderate effectiveness in inhibiting bacterial growth .

- Anti-inflammatory Effects : In vitro studies indicate that related compounds can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) .

Case Studies and Research Findings

Several studies highlight the potential applications and efficacy of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related oxadiazole derivatives, revealing promising activity against multiple cancer cell lines with IC50 values ranging from 0.11 to 1.47 μM. These findings suggest that structural modifications can enhance anticancer properties .

- Enzyme Inhibition : Another investigation focused on the inhibition of human carbonic anhydrases (hCA), where certain derivatives exhibited selective inhibition at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .

Data Table: Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, and what reaction conditions optimize yield?

Methodological Answer: Synthesis often involves reductive amination or nucleophilic substitution. For analogs like 2-(4-methoxyphenyl)-2-morpholin-4-ylethylamine, a typical protocol includes:

- Step 1: Reacting 4-methoxyphenylacetonitrile with morpholine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the morpholinyl intermediate.

- Step 2: Reduction using LiAlH₄ or catalytic hydrogenation to yield the primary amine .

Optimization Tips: - Use polar aprotic solvents (e.g., CH₂Cl₂) to enhance nucleophilicity.

- Control stoichiometry (e.g., 1:1.5 molar ratio of amine to acetyl chloride) to minimize side reactions .

Q. Table 1: Example Reaction Conditions from Analogs

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Na₂CO₃, CH₂Cl₂, acetyl chloride, RT, 3h | 58% | |

| 2 | LiAlH₄, THF, reflux | ~70% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substituent positions. For example, the ethoxy group’s protons appear as a quartet (~δ 1.3–1.5 ppm), and aromatic protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry: ESI/APCI(+) detects molecular ion peaks (e.g., [M+H]⁺ at m/z 236 for analogs) and fragmentation patterns to verify purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. How can researchers assess purity, and what are common impurities?

Methodological Answer:

Q. What solvents and temperatures stabilize this compound during storage?

Methodological Answer:

- Solvents: Store in anhydrous ethanol or DMSO to prevent hydrolysis.

- Temperature: Avoid freezing (risk of crystallization-induced degradation) or prolonged exposure >40°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

Q. Table 2: Example Analog Modifications

| Analog | Modification | Biological Activity | Reference |

|---|---|---|---|

| 2-(4-Fluoro-phenyl) derivative | Increased electronegativity | Enhanced receptor binding |

Q. What crystallographic strategies resolve its 3D structure?

Methodological Answer:

Q. How should researchers address contradictions in spectroscopic or biological data?

Methodological Answer:

Q. What computational approaches predict its pharmacokinetic or receptor interaction profiles?

Methodological Answer:

Q. What formulation strategies enhance bioavailability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。